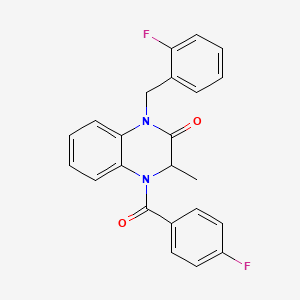
4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a fluorine-substituted quinoxalinone derivative. Quinoxalinones are heterocyclic compounds that have been studied for various biological activities, including anti-inflammatory effects . The presence of fluorine atoms in the molecular structure can significantly alter a compound's biological activity, as seen in other fluorinated quinazolinones .
Synthesis Analysis
The synthesis of quinoxalinone derivatives can be achieved through various methods. One approach is the acceptorless dehydrogenative coupling (ADC) catalyzed by a phosphine-free Mn(i) complex, which has been used to synthesize quinoxalines and related compounds . Another method involves the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, leading to the formation of quinazolinone derivatives . Additionally, 2-fluoro substituted benzoyl chlorides can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones, which may be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives can be elucidated using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray crystallography . The presence of fluorine atoms can be confirmed through fluorine NMR spectroscopy, which provides information on the substitution pattern of the fluorine atoms .
Chemical Reactions Analysis
Quinoxalinone derivatives can participate in various chemical reactions. For instance, the reaction mechanism for the formation of 4(3H)-quinazolinones typically involves nucleophilic attack by a ring nitrogen on an acyl chloride followed by intramolecular nucleophilic aromatic substitution . The introduction of electron-withdrawing groups, such as fluorine, can influence the reactivity and the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxalinone derivatives, including solubility and reactivity, can be significantly influenced by the presence of fluorine atoms. For example, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown improved solubility in water or PBS buffer systems . The introduction of fluorine can also enhance the biological activity of these compounds, as demonstrated by the increased anti-inflammatory activity of fluorine-substituted derivatives compared to their non-fluorinated counterparts .
Aplicaciones Científicas De Investigación
Solid Phase Synthesis Techniques
One of the key applications involves the solid-phase synthesis of related quinoxalinone derivatives, highlighting methods for tethering aromatic compounds to solid supports and achieving selective alkylation. This approach demonstrates the compound's relevance in facilitating complex organic syntheses, potentially enabling the development of diverse chemical libraries for pharmaceutical screening (Lee, Murray, & Rivero, 1997).
Fluorescence and Photophysical Properties
Quinoxalinone derivatives, including those structurally similar to the compound , are explored for their fluorophore capabilities. Such compounds are significant in biochemistry and medicine for studying biological systems due to their efficient fluorescence. This application is crucial for developing new, more sensitive, and selective compounds for DNA fluorophores and potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of benzimidazole linked quinoxalinones on soluble polymer support represents an efficient method for creating quinoxaline derivatives. This method underscores the importance of regioselective N-acylation and intramolecular ring closure, offering a rapid and high-yield approach to synthesizing complex heterocyclic compounds (Chou et al., 2011).
Potential Antitumor Evaluation
Quinoxalinone derivatives have been evaluated for their antitumor properties, with some studies focusing on the synthesis of novel compounds with potential antitumor activities. The research explores various synthetic routes to create isoxazolo[5,4-b]pyridines and related compounds, offering insights into their potential use in cancer treatment (Hamama, Ibrahim, & Zoorob, 2012).
Reversible Thermochromic Materials
The synthesis and application of quinoxalinone derivatives in reversible thermochromic materials demonstrate the compound's utility in material science. By creating compounds with specific substituents, researchers can develop materials that change color in response to temperature changes, showcasing the versatility of quinoxalinone derivatives in developing smart materials (Patel, Patel, & Patel, 2005).
Propiedades
IUPAC Name |
4-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c1-15-22(28)26(14-17-6-2-3-7-19(17)25)20-8-4-5-9-21(20)27(15)23(29)16-10-12-18(24)13-11-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTVBKQZTFALFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

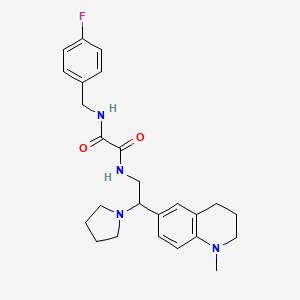

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)
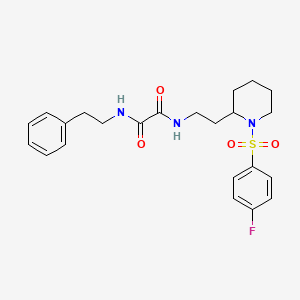
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)
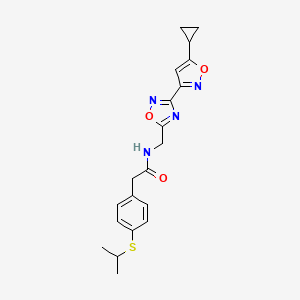
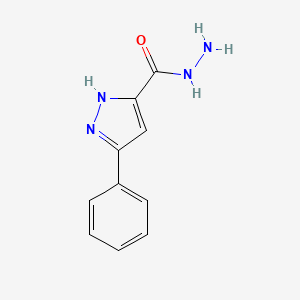
![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)
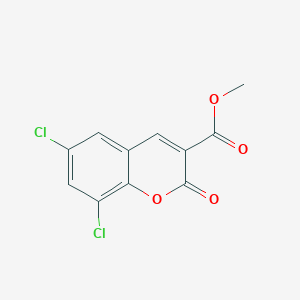

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)